SPT Imidazopyridine 1

Vue d'ensemble

Description

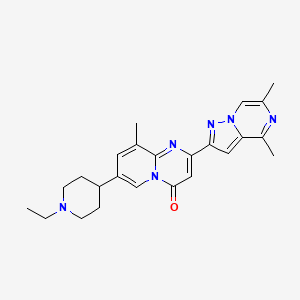

SPT Imidazopyridine 1 is a potent serine palmitoyl transferase (SPT) inhibitor . It dose-dependently inhibits the incorporation of 14C-serine into ceramide . It also reduces plasma ceramide levels in vivo and increases plasma HDL and reduces vLDL cholesterol levels in rats .

Synthesis Analysis

Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .

Molecular Structure Analysis

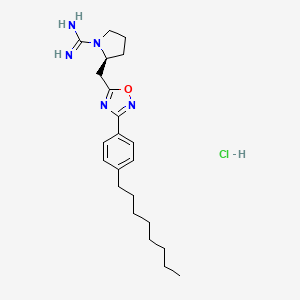

The molecular formula of SPT Imidazopyridine 1 is C22H24N2O3 . The structure of imidazopyridine is recognized as a key pharmacophore motif for the identification and optimization of lead structures to increase the medicinal chemistry toolbox .

Chemical Reactions Analysis

SPT Imidazopyridine 1 dose-dependently inhibits the incorporation of 14C-serine into ceramide . It has been used for the rationale design and development of novel synthetic analogs for various therapeutic disorders .

Physical And Chemical Properties Analysis

The molecular weight of SPT Imidazopyridine 1 is 364.44 . It is soluble to 100 mM in DMSO . .

Applications De Recherche Scientifique

Optoelectronic Devices

SPT Imidazopyridine 1 derivatives are known for their luminescent properties, which make them suitable for use in optoelectronic devices . These compounds can serve as emitters in organic light-emitting diodes (OLEDs), contributing to the development of more efficient and durable displays and lighting systems.

Biological Sensors

Due to their versatile optical behaviors, these derivatives can be integrated into biological sensors . They can be used to detect various biological substances or changes in the environment, which is crucial for medical diagnostics and environmental monitoring.

Anti-Cancer Agents

The unique chemical structure of SPT Imidazopyridine 1 allows it to be used in the pharmaceutical field, particularly as anti-cancer agents . Research is ongoing to explore their efficacy in targeting specific cancer cells without harming healthy cells.

Medical Imaging

Imidazopyridine compounds, including SPT Imidazopyridine 1, can act as emitters for confocal microscopy and imaging . Their luminescent properties enable them to be used as markers or contrast agents, enhancing the quality of medical imaging.

Cholesterol Regulation

SPT Imidazopyridine 1 has been shown to influence cholesterol levels in vivo. It can reduce plasma ceramide levels and vLDL cholesterol while increasing plasma HDL . This suggests potential applications in treating dyslipidemia and related cardiovascular diseases.

Energy Conversion

The reversible electrochemical properties of imidazopyridine derivatives make them candidates for energy conversion applications . They could be used in the development of new types of batteries or fuel cells with improved performance.

Mécanisme D'action

Orientations Futures

Imidazopyridine has gained tremendous importance over the past few decades . It has been expeditiously used for the rationale design and development of novel synthetic analogs for various therapeutic disorders . The recent advancements in TB drug discovery and development provide a positive outlook for the future .

Propriétés

IUPAC Name |

2-[4-(6-heptanoylimidazo[1,2-a]pyridin-8-yl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-2-3-4-5-6-20(25)18-14-19(22-23-11-12-24(22)15-18)17-9-7-16(8-10-17)13-21(26)27/h7-12,14-15H,2-6,13H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYRYMMKMUTPBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CN2C=CN=C2C(=C1)C3=CC=C(C=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spt-IN-1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione](/img/structure/B610879.png)

![2,6-di-tert-butyl-4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2H-pyran-2-ylium perchlorate](/img/structure/B610881.png)